molecular formula C21H25N3O2 B2425052 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea CAS No. 1396880-76-4

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2425052
CAS No.: 1396880-76-4
M. Wt: 351.45
InChI Key: XARGPZGWVDMYJZ-UHFFFAOYSA-N
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Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzyl(methyl)amino Intermediate: This step might involve the reaction of benzyl chloride with methylamine under basic conditions to form benzyl(methyl)amine.

    Alkyne Formation: The next step could involve the formation of the but-2-yn-1-yl group through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and halide.

    Urea Formation: Finally, the ethoxyphenyl isocyanate could be reacted with the previously formed intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea could have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Chemical Research: Study of its reactivity and interaction with other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-chlorophenyl)urea: Similar structure with a chloro group instead of an ethoxy group.

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-3-26-20-14-8-7-13-19(20)23-21(25)22-15-9-10-16-24(2)17-18-11-5-4-6-12-18/h4-8,11-14H,3,15-17H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARGPZGWVDMYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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